molecular formula C23H29N3O3 B2991185 N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide CAS No. 314769-77-2

N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide

Cat. No.: B2991185
CAS No.: 314769-77-2
M. Wt: 395.503
InChI Key: VFEQPDFBYXLXSL-UHFFFAOYSA-N
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Description

N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide is a synthetic acetamide derivative characterized by a benzimidazole core fused with a hydroxyethyl substituent. The molecule features two distinct N-substituents: a 2,6-diethylphenyl group and a methoxymethyl moiety. Its benzoimidazolyl-hydroxyethyl group distinguishes it from classical chloroacetamide herbicides, possibly influencing its solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-(methoxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-5-17-10-9-11-18(6-2)22(17)26(15-29-4)21(28)14-25-20-13-8-7-12-19(20)24-23(25)16(3)27/h7-13,16,27H,5-6,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEQPDFBYXLXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C20H26N2O2\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{2}

This structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

Research indicates that compounds with similar structures often exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The proposed mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in the benzimidazole class have shown the ability to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are pivotal in inflammatory responses .
  • Antitumor Activity : Similar benzimidazole derivatives have been documented to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .

1. Anti-inflammatory Activity

A study on related compounds demonstrated that they can significantly reduce paw edema in adjuvant-induced arthritis models. The administration of N-(2-hydroxy phenyl) acetamide at doses of 5 mg/kg and 10 mg/kg resulted in notable decreases in inflammatory markers and improved clinical scores .

Dose (mg/kg)Paw Edema ReductionIL-1β Levels ReductionTNF-α Levels Reduction
0---
5SignificantSignificantSignificant
10Highly SignificantHighly SignificantHighly Significant

2. Antitumor Activity

In vitro studies have indicated that similar benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds demonstrated an EC50 value lower than that of established chemotherapeutics, suggesting enhanced efficacy against specific tumor types .

Case Study 1: Anti-cancer Effects

In a preclinical trial involving xenograft models, a benzimidazole derivative similar to this compound showed significant tumor growth inhibition compared to control groups. Tumor volume measurements indicated a reduction of over 50% after treatment over four weeks .

Case Study 2: Anti-inflammatory Properties

A separate study focused on the anti-inflammatory effects of related compounds in an arthritis model. Results showed that treatment with these compounds led to a significant decrease in joint swelling and inflammatory cytokine levels over a treatment period of two weeks .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Analysis

The compound’s closest structural analogs are chloroacetamide herbicides listed in , such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide). A comparative analysis is outlined below:

Feature Target Compound Alachlor Thenylchlor
Core Structure Acetamide with benzoimidazolyl-hydroxyethyl substituent Chloroacetamide Chloroacetamide with thienyl-methoxy group
N-Substituents 2,6-Diethylphenyl and methoxymethyl 2,6-Diethylphenyl and methoxymethyl 2,6-Dimethylphenyl and (3-methoxy-2-thienyl)methyl
Key Functional Groups Benzoimidazole ring, hydroxyethyl Chlorine atom Thienyl ring, methoxy group
Molecular Weight Higher (due to benzoimidazole and hydroxyethyl) 269.8 g/mol 329.9 g/mol
Presumed Solubility Moderate (polar hydroxyethyl enhances hydrophilicity) Low (chlorine and methoxymethyl favor lipophilicity) Low (thienyl and methoxy groups enhance lipid solubility)
Biological Activity Likely targets enzymes via aromatic stacking (benzoimidazole) Inhibits fatty acid elongation in plants (classic herbicide mode of action) Herbicidal activity via thienyl interaction with plant enzymes
Applications Hypothesized as a herbicide or therapeutic agent (unconfirmed in provided sources) Widely used pre-emergent herbicide Niche herbicide for specific weed control

Key Differences and Implications

Substituent Effects: The benzoimidazolyl-hydroxyethyl group in the target compound replaces the chlorine atom in alachlor. This substitution may shift its mode of action from classical fatty acid inhibition (common in chloroacetamides) to interactions with biological targets via aromatic π-stacking or hydrogen bonding .

Synthetic and Analytical Considerations :

  • Structural complexity may necessitate advanced crystallographic techniques (e.g., SHELX-based refinement) for resolving its 3D conformation, unlike simpler analogs .

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